5-Position Benzothiazole Carboxamide vs. Unsubstituted Pyrazolo[1,5-a]pyridine-3-carboxylate Core: Structural Differentiation
Ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate contains a benzothiazole-2-carboxamide substituent at the 5-position of the pyrazolo[1,5-a]pyridine ring, whereas the unsubstituted ethyl pyrazolo[1,5-a]pyridine-3-carboxylate core (CAS 135620-38-9) lacks this pharmacophore entirely. The addition of the benzothiazole amide introduces H-bond donor/acceptor capacity, π-stacking surface, and steric bulk that are absent in the core scaffold, enabling engagement with biological targets (e.g., kinase ATP-binding pockets) that the unadorned core cannot address [1]. This structural feature aligns with the pyrazolylbenzothiazole class broadly claimed in patent literature for kinase inhibition and therapeutic applications [2].
| Evidence Dimension | Presence of benzothiazole-2-carboxamide pharmacophore at the 5-position |
|---|---|
| Target Compound Data | Benzothiazole-2-carboxamide covalently attached at C5 of pyrazolo[1,5-a]pyridine-3-carboxylate |
| Comparator Or Baseline | Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 135620-38-9): no benzothiazole moiety; hydrogen atom at C5 |
| Quantified Difference | Qualitative structural difference; quantitative biological comparison data not available in public primary literature. |
| Conditions | Structural comparison based on chemical formulas and patent disclosures. |
Why This Matters
Procurement of the correct 5-substituted derivative is essential for experiments that require the benzothiazole amide pharmacophore; using the unsubstituted core invalidates any structure-activity relationship study dependent on this moiety.
- [1] Google Patents. (2016). US10214526B2 – Substituted pyrazolo[1,5-a]-pyridine-3-carboxamides and use thereof. View Source
- [2] Google Patents. (2013). US8754233B2 – Pyrazolylbenzothiazole derivatives and their use as therapeutic agents. View Source
